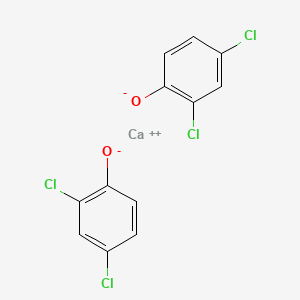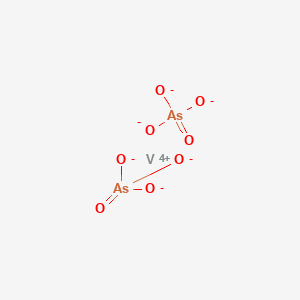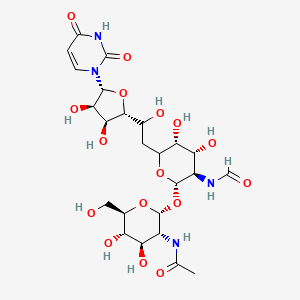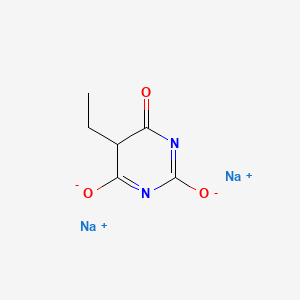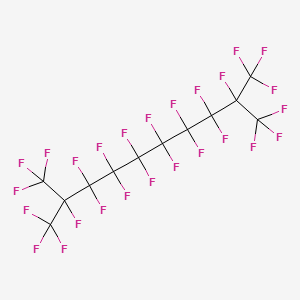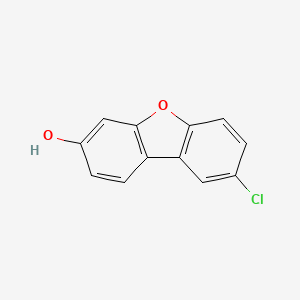
Dichromium silicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichromium silicide is a binary compound consisting of chromium and silicon. It is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of electronics and aerospace.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichromium silicide can be synthesized through several methods, including:
Currentless Diffusion Saturation: This method involves the diffusion of silicon atoms into chromium in chloride-fluoride melts.
Metal-Thermal Reduction: Chromium (III) chloride and sodium fluorine-silicate are reduced by metallic sodium or magnesium to produce silicide powders.
Electrochemical Synthesis: Electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate can also yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature chemical vapor deposition (CVD) processes. This involves the reaction of chromium chloride with silicon substrates at elevated temperatures, typically around 700-750°C .
Análisis De Reacciones Químicas
Types of Reactions: Dichromium silicide undergoes various chemical reactions, including:
Reduction: The compound can be reduced in the presence of strong reducing agents like sodium or magnesium.
Substitution: Chromium atoms in the silicide can be substituted with other transition metals under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in an oxygen-rich environment.
Reduction: Requires strong reducing agents and high temperatures.
Substitution: Involves the use of other transition metals and controlled reaction conditions.
Major Products:
Oxidation: Silicon-oxide layers.
Reduction: Pure chromium and silicon.
Substitution: Mixed metal silicides.
Aplicaciones Científicas De Investigación
Dichromium silicide has a wide range of applications in scientific research, including:
Electronics: Used in the fabrication of Schottky barriers, contacts, and interconnects in silicon integrated circuits.
Energy Generation: Utilized in thermoelectric devices for high-temperature power generation.
Nanotechnology: Chromium silicide nanowires are explored for their potential in magnetic storage, photovoltaic devices, and field emitters.
Mecanismo De Acción
The mechanism of action of dichromium silicide primarily involves its ability to form stable, protective layers under high-temperature conditions. The diffusion of silicon atoms into the chromium matrix creates a robust silicide structure that resists oxidation and corrosion . This makes it an ideal material for applications requiring long-term stability in harsh environments.
Comparación Con Compuestos Similares
- Titanium Silicide (TiSi2)
- Cobalt Silicide (CoSi2)
- Nickel Silicide (NiSi2)
- Molybdenum Silicide (MoSi2)
Comparison:
- Thermal Stability: Dichromium silicide exhibits higher thermal stability compared to titanium and cobalt silicides .
- Oxidation Resistance: It has superior oxidation resistance, making it more suitable for high-temperature applications .
- Electrical Properties: While nickel and cobalt silicides are preferred for their low resistivity in electronic applications, this compound’s unique combination of thermal and chemical stability makes it valuable in specialized fields .
Propiedades
Número CAS |
12190-91-9 |
|---|---|
Fórmula molecular |
Cr2Si |
Peso molecular |
132.077 g/mol |
InChI |
InChI=1S/2Cr.Si |
Clave InChI |
SBGVULDIAMCNKN-UHFFFAOYSA-N |
SMILES canónico |
[Si](=[Cr])=[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



